molecular formula C17H22N2O3 B1405664 Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate CAS No. 1427460-25-0

Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate

Cat. No.: B1405664
CAS No.: 1427460-25-0
M. Wt: 302.37 g/mol
InChI Key: WMHYCXMEFRNTHE-UHFFFAOYSA-N
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Description

“Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate” is a chemical compound. Its molecular formula is C17H22N2O3 . It’s a derivative of indole, a heterocyclic compound, and morpholine, a common building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of “this compound” is 302.37 . The molecular structure of this compound would be determined by techniques such as FT-IR, 1H NMR, and EI-MS .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Reactivity

  • Structural and Reactivity Analysis : A study by Follet, Berionni, Mayer, and Mayr (2015) examined the synthesis and reactivity of indolylmethylium ions, highlighting their potential in various synthetic applications. This research is important for understanding the chemical properties and reactivity of similar compounds, including Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate (Follet et al., 2015).

Chemical Synthesis and Potential Applications

  • Synthesis of Morpholine Derivatives : Papers by Tao Yuan (2012) and Tan Bin (2011) describe the synthesis of morpholine derivatives, which are closely related to this compound. These studies provide valuable insights into the synthetic pathways and potential applications of such compounds in medicinal chemistry (Tao Yuan, 2012); (Tan Bin, 2011).

Molecular Structure Analysis

  • Structural and Spectral Analysis : Franklin, Tamilvendan, Venkatesa Prabhu, and Balasubramanian (2011) conducted a study on the crystal structure of a Mannich base similar to this compound. The findings are crucial for understanding the molecular structure and interactions within such compounds (Franklin et al., 2011).

Potential Therapeutic Applications

  • Antibacterial and Antifungal Applications : Research by Narsimha et al. (2014) and Bianchi et al. (1992) explored the antibacterial and antifungal activities of morpholine derivatives. These studies are relevant for assessing the potential of this compound as a therapeutic agent (Narsimha et al., 2014); (Bianchi et al., 1992).

Other Applications

  • QSAR Analysis and Synthesis Methods : Additional studies by Drapak et al. (2019) and Zhao et al. (2009) provide insights into QSAR-analysis for understanding the properties of related compounds and improved synthesis methods that can be applied to compounds like this compound (Drapak et al., 2019); (Zhao et al., 2009).

Properties

IUPAC Name

methyl 3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-17(20)6-7-19-13-14(12-18-8-10-22-11-9-18)15-4-2-3-5-16(15)19/h2-5,13H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHYCXMEFRNTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C2=CC=CC=C21)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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